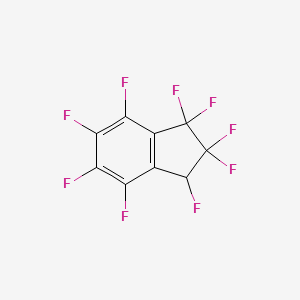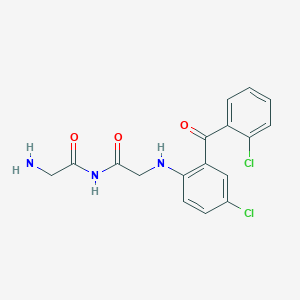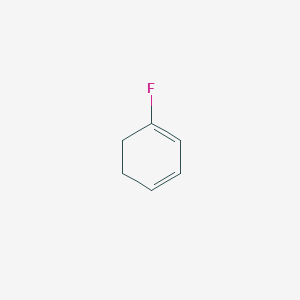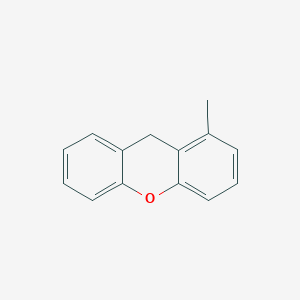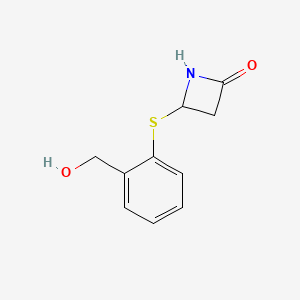![molecular formula C12H21NO3S B14448668 tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate CAS No. 73236-85-8](/img/structure/B14448668.png)
tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate: is a chemical compound with a unique structure that makes it valuable in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate typically involves the reaction of tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate
- tert-Butylthiol
- tert-Butyl alcohol
- tert-Butyl methyl ether
Comparison: tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate stands out due to its unique structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
73236-85-8 |
|---|---|
Molecular Formula |
C12H21NO3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
tert-butyl 2-(acetylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
NGXUUBLQERVXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


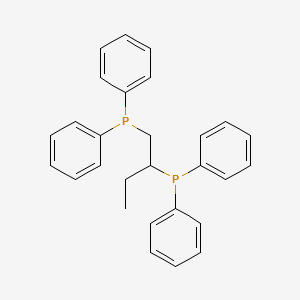

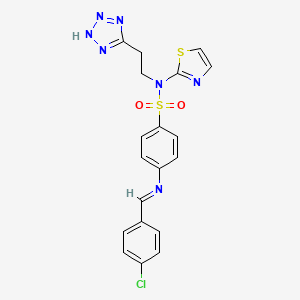
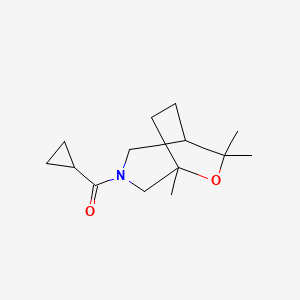
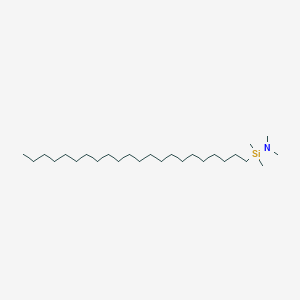
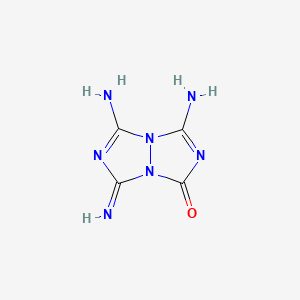
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
